An In-depth Technical Guide to the Chemical Properties and Structure of 3,4,5-Trimethylaniline
An In-depth Technical Guide to the Chemical Properties and Structure of 3,4,5-Trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 3,4,5-trimethylaniline (CAS No. 1639-31-2).[1] It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. This document collates available data on its physicochemical properties, structural details, and predicted reactivity. While specific experimental protocols for the synthesis and detailed spectroscopic analysis of 3,4,5-trimethylaniline are not extensively documented in publicly available literature, this guide furnishes representative methodologies for analogous substituted anilines to provide a practical framework for laboratory investigation.
Chemical and Physical Properties
3,4,5-Trimethylaniline is a substituted aromatic amine that presents as a solid at room temperature.[1][2] Its key chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties of 3,4,5-Trimethylaniline
| Property | Value | Reference |
| CAS Number | 1639-31-2 | [1] |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Appearance | Solid | [1][2] |
| Purity | 98% (typical) | [2] |
Table 2: Physicochemical Data for 3,4,5-Trimethylaniline
| Property | Value | Conditions | Reference |
| Melting Point | 79-80 °C | [3] | |
| Boiling Point | 133-135 °C | 16 Torr | [1] |
| Density | 0.962 ± 0.06 g/cm³ | (Predicted) | [1] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |
Chemical Structure
The structure of 3,4,5-trimethylaniline is characterized by a benzene (B151609) ring substituted with an amino group and three methyl groups at positions 3, 4, and 5.
Table 3: Structural Identifiers for 3,4,5-Trimethylaniline
| Identifier | Value | Reference |
| IUPAC Name | 3,4,5-trimethylaniline | [2] |
| SMILES | CC1=CC(=C(C=C1C)N)C | |
| InChI Key | BXCUMAUHMPSRPZ-UHFFFAOYSA-N | [2] |
| InChI Code | 1S/C9H13N/c1-6-4-9(10)5-7(2)8(6)3/h4-5H,10H2,1-3H3 | [2] |
Reactivity
Detailed experimental studies on the reactivity of 3,4,5-trimethylaniline are limited in the available literature. However, its reactivity can be predicted based on the general behavior of substituted anilines. The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution. The presence of three methyl groups, which are also electron-donating, further increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.
Key expected reactions include:
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Diazotization: As a primary aromatic amine, 3,4,5-trimethylaniline is expected to react with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures to form a diazonium salt. This intermediate is a versatile precursor for the synthesis of a wide range of derivatives.
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Electrophilic Aromatic Substitution: The activated ring is prone to reactions such as halogenation, nitration, and sulfonation. The positions of substitution will be directed by the amino and methyl groups.
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N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing for reactions with alkyl halides and acylating agents to form secondary or tertiary amines and amides, respectively.
Experimental Protocols
Specific, detailed experimental protocols for the synthesis and spectroscopic analysis of 3,4,5-trimethylaniline are not readily found in the public domain. Therefore, the following sections provide representative protocols for the synthesis and analysis of substituted anilines, which can be adapted for 3,4,5-trimethylaniline with appropriate modifications.
Synthesis of Substituted Anilines: A General Approach
A common and effective method for the synthesis of substituted anilines is the reduction of the corresponding nitroaromatic compound.
Representative Protocol: Reduction of a Substituted Nitrobenzene (B124822)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the substituted nitrobenzene is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid.
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Reducing Agent Addition: A reducing agent, such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere), is added to the solution.
-
Reaction Conditions: The reaction mixture is typically heated to reflux or stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
For tin-based reductions, the reaction mixture is cooled and made basic with a concentrated solution of sodium hydroxide (B78521) to precipitate the tin salts and liberate the free aniline (B41778).
-
For catalytic hydrogenation, the catalyst is removed by filtration through a pad of celite.
-
-
Isolation and Purification: The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude aniline can be further purified by column chromatography or distillation.
Spectroscopic Analysis
Representative Protocol for ¹H NMR of an Aromatic Amine
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Sample Preparation: Dissolve 5-10 mg of the purified aniline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
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Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
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Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the signals to determine the relative proton ratios.
Representative Protocol for FTIR-ATR of a Solid Aromatic Compound
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Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the empty, clean crystal should be recorded.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal surface.
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Data Acquisition: Collect the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Representative Protocol for Electron Ionization Mass Spectrometry (EI-MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
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Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.
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Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z ratio.
Biological Activity
There is a notable lack of specific data in the public domain regarding the biological activity or potential signaling pathway involvement of 3,4,5-trimethylaniline. Studies on other isomers, such as 2,4,5-trimethylaniline, have indicated potential carcinogenicity.[4] However, it is crucial to note that toxicological and biological profiles can vary significantly between isomers. Any investigation into the biological effects of 3,4,5-trimethylaniline would require dedicated in vitro and in vivo studies.
Conclusion
This technical guide has consolidated the available chemical and structural information for 3,4,5-trimethylaniline. While specific experimental protocols and biological activity data for this particular isomer are scarce, the provided general methodologies for the synthesis and analysis of substituted anilines offer a solid foundation for researchers. Further investigation is warranted to fully elucidate the reactivity, spectroscopic characteristics, and biological profile of 3,4,5-trimethylaniline to realize its potential in chemical synthesis and drug discovery.
References
- 1. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of meta-substituted anilines via a three-component reaction of acetone, amines, and 1,3-diketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
